![molecular formula C20H20FN3O3S B3015632 N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252818-15-7](/img/structure/B3015632.png)

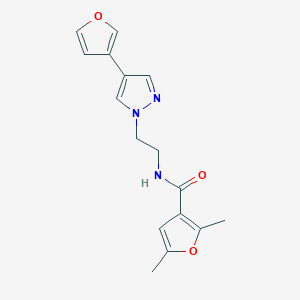

N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

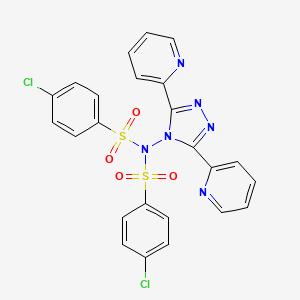

“N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide” is a complex organic compound. It contains a cyclopentyl group, a fluorobenzyl group, and a thieno[3,2-d]pyrimidin-1(2H)-yl group. The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would provide a cyclic structure, the fluorobenzyl group would introduce aromaticity and electronegativity due to the fluorine atom, and the thieno[3,2-d]pyrimidin-1(2H)-yl group would add another ring system with additional nitrogen and sulfur atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The fluorobenzyl group could undergo nucleophilic aromatic substitution reactions with the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .科学的研究の応用

Synthesis and Characterization

- A study by Xiong Jing (2011) detailed the synthesis and characterization of related compounds, emphasizing the importance of structural characterization in developing new chemical entities (Xiong Jing, 2011).

Biological Activity and Receptor Affinity

- Research by Betti et al. (1999) explored the affinity of similar compounds towards A1 and A2A adenosine receptors, highlighting the potential of these compounds in biological receptor interaction studies (Betti et al., 1999).

Antitumor Activities

- A study conducted by Xiong Jing (2011) investigated the antitumor activities of related compounds, showcasing the potential of such chemicals in cancer research (Xiong Jing, 2011).

Inhibition of Ribonucleotide Reductase

- Farr et al. (1989) synthesized similar compounds as potential antitumor agents, focusing on the inhibition of ribonucleotide reductase (Farr et al., 1989).

Analgesic Activity

- Fouchard et al. (2001) synthesized and evaluated similar compounds for analgesic activity, contributing to the research in pain management (Fouchard et al., 2001).

Imaging Applications in PET

- Dollé et al. (2008) reported on the synthesis of derivatives for use as radioligands in positron emission tomography (PET), demonstrating the application in medical imaging (Dollé et al., 2008).

Antiallergic Properties

- Menciu et al. (1999) synthesized new derivatives and assessed their antiallergic properties, contributing to allergy and immunology research (Menciu et al., 1999).

Synthesis of Substituted Derivatives

- Dyachenko et al. (2004) focused on the synthesis of substituted derivatives, illustrating the diversity of chemical modifications and their potential applications (Dyachenko et al., 2004).

Development of Anticancer Agents

- Al-Sanea et al. (2020) aimed at finding new anticancer agents by attaching different groups to the pyrimidine ring, showing the exploration of novel therapeutics (Al-Sanea et al., 2020).

GPR119 Agonists for Diabetes Treatment

- Negoro et al. (2012) discovered fused-pyrimidine derivatives as potent GPR119 agonists, indicating potential applications in diabetes treatment (Negoro et al., 2012).

HIV-1 Protease Inhibitors

- Zhu et al. (2019) provided evidence of the potency of similar compounds against HIV-1 protease, highlighting their relevance in antiviral research (Zhu et al., 2019).

将来の方向性

特性

IUPAC Name |

N-cyclopentyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c21-15-8-4-1-5-13(15)11-24-19(26)18-16(9-10-28-18)23(20(24)27)12-17(25)22-14-6-2-3-7-14/h1,4-5,8-10,14H,2-3,6-7,11-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEZOBFNHBGDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)

![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3015561.png)

![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)

![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)

![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)